Sgp91 ds-tat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

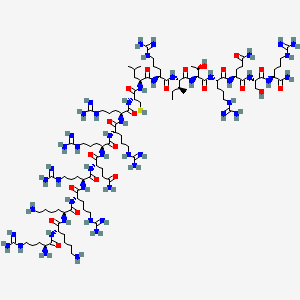

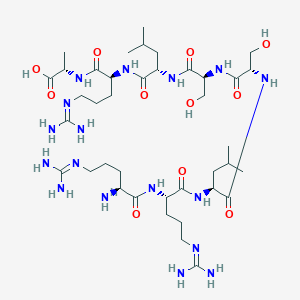

Sgp91 ds-tat est un inhibiteur peptidique de la NADPH oxydase, un complexe enzymatique responsable de la production d'espèces réactives de l'oxygène dans les cellules. Ce composé est constitué de la séquence gp91phox liée au peptide du virus de l'immunodéficience humaine-tat, ce qui facilite son entrée dans les cellules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sgp91 ds-tat est synthétisé en liant la séquence gp91phox au peptide du virus de l'immunodéficience humaine-tat. La synthèse implique la synthèse peptidique en phase solide, où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs de peptides automatisés, qui peuvent traiter plusieurs séquences peptidiques simultanément. Les peptides sont ensuite purifiés par chromatographie liquide haute performance pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Sgp91 ds-tat subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants : La synthèse de this compound implique des réactifs tels que des agents de couplage (par exemple, la N,N'-diisopropylcarbodiimide), des groupes protecteurs (par exemple, la fluorenylméthyloxycarbonyle) et des réactifs de clivage (par exemple, l'acide trifluoroacétique). Les réactions sont réalisées dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée .

Principaux produits formés : Le principal produit formé à partir de la synthèse de this compound est le peptide lui-même, avec une formule moléculaire de C109H202N52O25S1 et un poids moléculaire de 2673,3 .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme inhibiteur peptidique de l'assemblage de la NADPH oxydase, ce qui est crucial pour étudier le rôle des espèces réactives de l'oxygène dans divers processus biologiques . En médecine, this compound est utilisé pour étudier les mécanismes des maladies liées au stress oxydatif, telles que les maladies cardiovasculaires et les troubles neurodégénératifs . Dans l'industrie, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies du stress oxydatif .

Mécanisme d'action

This compound exerce ses effets en inhibant l'assemblage de la NADPH oxydase, réduisant ainsi la production d'espèces réactives de l'oxygène. Le peptide du virus de l'immunodéficience humaine-tat facilite l'entrée de this compound dans les cellules, où il se lie à la sous-unité gp91phox de la NADPH oxydase, empêchant son interaction avec d'autres sous-unités et inhibant l'activité de l'enzyme .

Applications De Recherche Scientifique

Sgp91 ds-tat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a peptide inhibitor for nicotinamide adenine dinucleotide phosphate oxidase assembly, which is crucial for studying the role of reactive oxygen species in various biological processes . In medicine, this compound is used to investigate the mechanisms of diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders . In industry, it is used in the development of new therapeutic agents targeting oxidative stress pathways .

Mécanisme D'action

Sgp91 ds-tat exerts its effects by inhibiting the assembly of nicotinamide adenine dinucleotide phosphate oxidase, thereby reducing the production of reactive oxygen species. The human immunodeficiency virus-tat peptide facilitates the entry of this compound into cells, where it binds to the gp91phox subunit of nicotinamide adenine dinucleotide phosphate oxidase, preventing its interaction with other subunits and inhibiting the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Composés similaires :

- gp91 ds-tat

- NOX2 ds-tat

- sgp91 ds-tat, scrambled

Unicité : this compound est unique en raison de sa séquence spécifique et de sa capacité à inhiber efficacement l'assemblage de la NADPH oxydase. Comparé à d'autres composés similaires, this compound a une affinité plus élevée pour la sous-unité gp91phox et un mécanisme d'entrée cellulaire plus efficace facilité par le peptide du virus de l'immunodéficience humaine-tat .

Propriétés

Formule moléculaire |

C98H190N50O22S |

|---|---|

Poids moléculaire |

2453.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)148-71(51(5)150)89(170)143-61(29-18-44-130-97(119)120)80(161)142-64(32-34-69(103)152)83(164)145-66(47-149)86(167)132-53(72(104)153)23-12-38-124-91(107)108)147-84(165)62(30-19-45-131-98(121)122)140-85(166)65(46-49(2)3)144-87(168)67(48-171)146-81(162)60(28-17-43-129-96(117)118)138-77(158)57(25-14-40-126-93(111)112)136-78(159)58(26-15-41-127-94(113)114)139-82(163)63(31-33-68(102)151)141-79(160)59(27-16-42-128-95(115)116)137-76(157)56(24-13-39-125-92(109)110)135-75(156)55(22-8-10-36-100)134-74(155)54(21-7-9-35-99)133-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,167)(H,133,154)(H,134,155)(H,135,156)(H,136,159)(H,137,157)(H,138,158)(H,139,163)(H,140,166)(H,141,160)(H,142,161)(H,143,170)(H,144,168)(H,145,164)(H,146,162)(H,147,165)(H,148,169)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |

Clé InChI |

UDXLMNBSEKSZPG-OALAUQGLSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)